molecular formula C20H15FN4 B3105129 2-(4-Aminophenyl)-4-(4-fluorophenyl)-5-(4-pyridyl)-1H-imidazole CAS No. 152121-54-5

2-(4-Aminophenyl)-4-(4-fluorophenyl)-5-(4-pyridyl)-1H-imidazole

Cat. No.: B3105129
CAS No.: 152121-54-5
M. Wt: 330.4 g/mol
InChI Key: KVIYSVXFZOEINO-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-4-(4-fluorophenyl)-5-(4-pyridyl)-1H-imidazole is a useful research compound. Its molecular formula is C20H15FN4 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

  • The imidazole ring in related compounds forms distinct dihedral angles with adjacent phenyl and pyridine rings, contributing to the overall molecular structure. This structural information is crucial in understanding the molecular interactions and potential applications in crystallography and material science (Ziegler, Schollmeyer, & Laufer, 2009).

Fluorescence and Protonation Studies

  • Studies on analogs of this compound show interesting fluorescence and protonation characteristics in the singlet excited state. This is important for applications in photochemistry and sensor technology (Fasani, Albini, Savarino, Viscardi, & Barni, 1993).

Inhibition of p38 MAP Kinase

  • Derivatives of this compound have been shown to inhibit p38 MAP kinase, with potential implications in the development of anti-inflammatory and anticancer therapies (Koch, Bäuerlein, Jank, & Laufer, 2008).

Development of Kinase Inhibitors

  • The modification of the imidazole ring, especially with fluorophenyl groups, plays a crucial role in the development of novel kinase inhibitors. These compounds have potential applications in pharmaceutical research, particularly in targeting specific enzymes involved in disease processes (Laufer & Koch, 2008).

Photophysical Properties

  • The photophysical properties of related compounds, involving intramolecular charge transfer and proton transfer, suggest potential applications in the field of organic electronics and photonics (Behera, Karak, & Krishnamoorthy, 2015).

Properties

IUPAC Name

4-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4/c21-16-5-1-13(2-6-16)18-19(14-9-11-23-12-10-14)25-20(24-18)15-3-7-17(22)8-4-15/h1-12H,22H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIYSVXFZOEINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801164453
Record name 4-[4-(4-Fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801164453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152121-54-5
Record name 4-[4-(4-Fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152121-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(4-Fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801164453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture containing 4-(4-fluorophenyl)-2-(4-nitrophenyl)-5-(4-pyridyl)-1H-imidazole (2.0 g. 5.6 mmol) [See Ex. 26 above] and 10% palladium on activated carbon (0.4 g) was stirred under an atmosphere of H2 for 4 h, then was filtered through a pad of Celite. The filtrate was concentrated under reduced pressure, and the residue was purified by flash chromatography, eluting with a solvent gradient of 1-10% MeOH/CHCl3. The title compound was obtained as a light orange solid (0.50 g, 27%): 1H NMR (DMSO-d6): d 8.40 (d, 2H); 7.73 (d, 2H); 7.57 (m, 2H); 7.35 (m, 4H); 6.62 (t, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Name
Yield
27%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Aminophenyl)-4-(4-fluorophenyl)-5-(4-pyridyl)-1H-imidazole
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2-(4-Aminophenyl)-4-(4-fluorophenyl)-5-(4-pyridyl)-1H-imidazole
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2-(4-Aminophenyl)-4-(4-fluorophenyl)-5-(4-pyridyl)-1H-imidazole
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2-(4-Aminophenyl)-4-(4-fluorophenyl)-5-(4-pyridyl)-1H-imidazole
Reactant of Route 5
2-(4-Aminophenyl)-4-(4-fluorophenyl)-5-(4-pyridyl)-1H-imidazole
Reactant of Route 6
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2-(4-Aminophenyl)-4-(4-fluorophenyl)-5-(4-pyridyl)-1H-imidazole

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